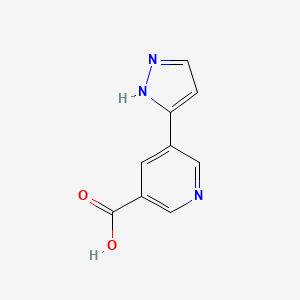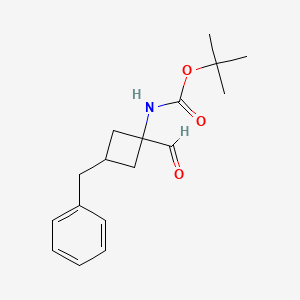
tert-butylN-(3-benzyl-1-formylcyclobutyl)carbamate,Mixtureofdiastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butylN-(3-benzyl-1-formylcyclobutyl)carbamate,Mixtureofdiastereomers is a chemical compound with the molecular formula C17H23NO3 and a molecular weight of 289.3694 g/mol . This compound is characterized by its unique structure, which includes a tert-butyl group, a benzyl group, and a formylcyclobutyl group. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of tert-butylN-(3-benzyl-1-formylcyclobutyl)carbamate,Mixtureofdiastereomers involves several steps. One common method includes the reaction of tert-butyl carbamate with 3-benzyl-1-formylcyclobutyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane . The product is then purified using standard techniques such as column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
tert-butylN-(3-benzyl-1-formylcyclobutyl)carbamate,Mixtureofdiastereomers undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts and bases to facilitate the reactions.
Wissenschaftliche Forschungsanwendungen
tert-butylN-(3-benzyl-1-formylcyclobutyl)carbamate,Mixtureofdiastereomers is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butylN-(3-benzyl-1-formylcyclobutyl)carbamate,Mixtureofdiastereomers involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
tert-butylN-(3-benzyl-1-formylcyclobutyl)carbamate,Mixtureofdiastereomers can be compared with other similar compounds such as:
tert-Butyl (3-Formylbicyclo[1.1.1]pentan-1-yl)carbamate: This compound has a similar tert-butyl carbamate structure but differs in the cyclobutyl group, which is replaced by a bicyclo[1.1.1]pentane ring.
tert-Butyl N-(3-aminocyclobutyl)carbamate: This compound features an amino group instead of a formyl group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
2803861-89-2 |
|---|---|
Molekularformel |
C17H23NO3 |
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
tert-butyl N-(3-benzyl-1-formylcyclobutyl)carbamate |
InChI |
InChI=1S/C17H23NO3/c1-16(2,3)21-15(20)18-17(12-19)10-14(11-17)9-13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3,(H,18,20) |
InChI-Schlüssel |
ILANKANODFKKSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)CC2=CC=CC=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(4-Ethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B13563270.png)
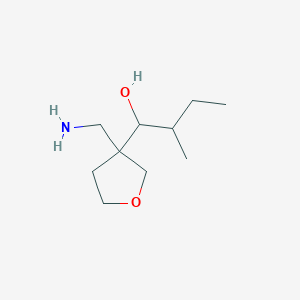
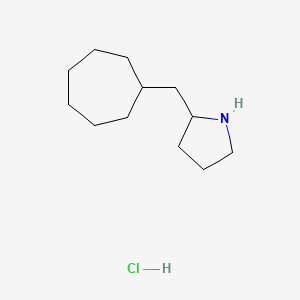
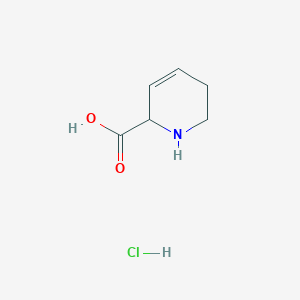
![6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole](/img/structure/B13563301.png)
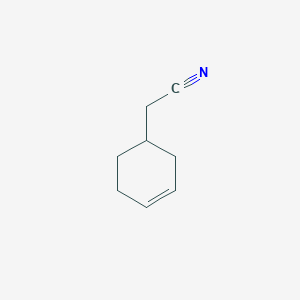
![3,3-Difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol](/img/structure/B13563315.png)
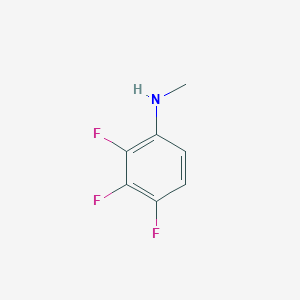
![2'-(propan-2-yl)-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-ol](/img/structure/B13563322.png)
![1-[(3-Bromo-2-methylphenyl)methyl]piperazine](/img/structure/B13563326.png)
![6-bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13563334.png)

